molecular formula C8H10O B055418 2,4,6-Trideuterio-3,5-dimethylphenol CAS No. 124285-98-9

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No.: B055418
CAS No.: 124285-98-9
M. Wt: 125.18 g/mol
InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N
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Preparation Methods

The synthesis of ABT-494 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing the yield and purity of the final product while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

ABT-494 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Organic Synthesis

Total Synthesis of Pharmaceuticals
2,4,6-Trideuterio-3,5-dimethylphenol serves as a significant starting material in the synthesis of complex organic molecules. Notably, it has been utilized in the total synthesis of landomycin A , an antitumor antibiotic. The synthesis involves multiple steps where the compound acts as a precursor for constructing optically active polypropionate units through stereoselective hydrogenation processes .

Reagent in Chemical Reactions
The compound is also employed as a reagent in various chemical reactions due to its stable isotopic labeling. This allows chemists to track reaction pathways and mechanisms more effectively. For example, it has been used in the synthesis of other biologically active compounds by providing insights into reaction kinetics and mechanisms .

Analytical Chemistry

Gas Chromatography
In analytical laboratories, this compound is utilized for the simultaneous determination of urinary concentrations of phenolic compounds. Its isotopic labeling enables precise quantification and differentiation among closely related compounds during gas chromatography .

Reference Material
As a stable isotope-labeled compound, it serves as a reference standard in various analytical methods. This is crucial for ensuring accuracy and reliability in environmental testing and quality control processes within pharmaceutical manufacturing .

Case Studies

Study Application Findings
Total Synthesis of Landomycin APharmaceutical SynthesisAchieved using this compound as a precursor; demonstrated effective stereoselectivity in reactions .
Gas Chromatography AnalysisAnalytical ChemistryUtilized for accurate quantification of phenolic metabolites; improved differentiation due to isotopic labeling .
Anti-inflammatory ResearchTherapeutic PotentialSuggests potential use in treating inflammatory conditions; further studies needed to confirm efficacy.

Mechanism of Action

ABT-494 exerts its effects by selectively inhibiting Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. By blocking the activity of Janus kinase 1, ABT-494 reduces the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating symptoms of autoimmune disorders. The molecular targets and pathways involved include interleukin-6 (IL-6) and interferon-gamma (IFNγ) signaling .

Comparison with Similar Compounds

ABT-494 is unique in its selectivity for Janus kinase 1 compared to other Janus kinase inhibitors such as tofacitinib, which is a pan-Janus kinase inhibitor. This selectivity translates into a more favorable benefit-risk profile, with reduced side effects such as anemia and natural killer cell depletion. Similar compounds include tofacitinib and filgotinib, both of which are also Janus kinase inhibitors but with different selectivity profiles .

Biological Activity

2,4,6-Trideuterio-3,5-dimethylphenol, also known as 3,5-dimethylphenol-2,4,6-d3, is a deuterated derivative of 3,5-dimethylphenol. Its unique isotopic labeling with deuterium (D) offers insights into its biological activity and interactions. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C8H10O (with deuterium substitutions)
  • Molecular Weight : 126.18 g/mol
  • Boiling Point : 222 °C
  • Melting Point : 65-66 °C
  • CAS Number : 124285-98-9

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, genotoxicity, and potential therapeutic effects.

Toxicity Studies

  • Acute Toxicity :
    • Classified as acutely toxic via dermal and oral routes with potential for causing severe eye damage and skin corrosion .
    • Hazard classifications indicate it can cause necrotic skin changes and irritation upon exposure .
  • Skin Sensitization :
    • Studies on similar compounds (e.g., xylenols) have shown variable results in skin sensitization tests. For instance, 3,5-xylenol did not cause sensitization in guinea pigs . However, the specific sensitization potential of this compound remains to be fully elucidated.

Genotoxicity Assessments

Genotoxicity tests are critical in evaluating the potential mutagenic effects of chemical compounds.

  • In Vitro Studies :
    • In vitro assays using Salmonella typhimurium strains (Ames test) have yielded mixed results for related compounds like xylenols. Some strains showed weakly positive results under metabolic activation conditions .
    • Chromosomal aberration tests in mammalian cells indicated potential mutagenicity at higher concentrations but did not confirm a consistent mutagenic profile across all tests .
  • In Vivo Studies :
    • In vivo assessments have generally reported negative results for mutagenicity in various animal models when exposed to related phenolic compounds .

Case Studies and Research Findings

Numerous studies have investigated the biological implications of phenolic compounds similar to this compound:

Study TypeFindings
Acute ToxicitySignificant eye damage and skin irritation reported in acute exposure scenarios .
Skin SensitizationVariable results; some related compounds did not cause sensitization .
GenotoxicityMixed results; some positive in vitro but negative in vivo for mutagenicity .

Properties

IUPAC Name

2,4,6-trideuterio-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAMRELNJMMDMT-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])O)[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575893
Record name 3,5-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124285-98-9
Record name 3,5-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124285-98-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Following general operating mode A, 3,5-dimethyliodobenzene (145 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a white solid with a yield of 96% (eluent: dichloromethane/heptane 20:80).
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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